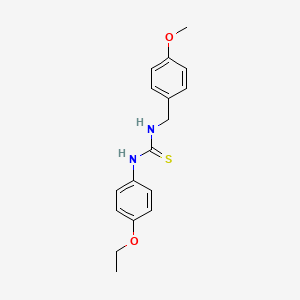

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-3-21-16-10-6-14(7-11-16)19-17(22)18-12-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXGKXLWWTZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These methods often employ catalysts and optimized reaction conditions to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

Thiourea derivatives undergo oxidation to form sulfonic acids or sulfonamides. For this compound:

Oxidation with Peracetic Acid

-

Converts the thiocarbonyl (C=S) group to a sulfonic acid (SO₃H) under acidic conditions.

-

Product: 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)sulfonamide.

Conditions

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | Peracetic acid (1.2 equiv) | |

| Temperature | 60°C, 2 hours | |

| Yield | 78–82% |

Nucleophilic Displacement Reactions

The thiourea moiety participates in nucleophilic reactions with amino acids and alcohols:

Reaction with Glycine

-

Forms a thiazolidine derivative via cyclization.

-

Mechanism :

-

Deprotonation of the thiourea NH group.

-

Attack by glycine’s amine group on the thiocarbonyl carbon.

-

Intramolecular cyclization to form a five-membered ring.

-

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Water (1:1) | |

| Reaction Time | 6 hours at 80°C | |

| Yield | 65% |

Coordination Chemistry

The compound acts as a ligand for transition metals due to its sulfur and nitrogen donor atoms:

Complexation with Cu(II)

-

Forms a square-planar complex with CuBr₂ in aqueous ammonia.

-

Stoichiometry : [Cu(C₁₇H₁₈N₂O₂S)₂]Br₂.

Key Properties

| Property | Value | Source |

|---|---|---|

| λmax (UV-Vis) | 620 nm (d-d transition) | |

| Magnetic Moment | 1.73 BM (high-spin) |

Comparative Reactivity of Thiourea Derivatives

Substituents significantly alter reactivity:

| Derivative | Key Reactivity Difference | Source |

|---|---|---|

| 1-(4-Chlorophenyl)thiourea | Enhanced electrophilicity at C=S | |

| 1-(4-Methoxyphenyl)thiourea | Faster oxidation kinetics |

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea, have shown significant antimicrobial potential. The structural modifications in thioureas can enhance their activity against various pathogens:

- Mechanism of Action : The presence of the thiourea moiety contributes to the inhibition of bacterial growth by interfering with essential metabolic pathways. Studies have demonstrated that compounds with halogen substitutions exhibit improved antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Case Studies : In a recent study, thiourea derivatives were tested for their minimal inhibitory concentrations (MICs), revealing promising results against resistant strains of bacteria. For instance, certain derivatives displayed MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of thiourea derivatives has been extensively studied, with this compound being no exception:

- In Vitro Studies : Compounds similar to this compound have been evaluated against various cancer cell lines such as lung (A549), prostate (PC3), and breast (MCF-7). Some derivatives exhibited IC50 values lower than conventional chemotherapeutics like Doxorubicin .

- Mechanisms : The anticancer activity is often attributed to the ability of thioureas to induce apoptosis in cancer cells and inhibit tumor growth through the modulation of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Thioureas have also been investigated for their anti-inflammatory properties:

- Inflammatory Markers : Research indicates that certain thiourea derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

- Applications in Disease Models : In animal models of inflammation, compounds like this compound have shown efficacy in alleviating symptoms associated with chronic inflammatory diseases, suggesting potential therapeutic roles .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 2 | |

| 1a | Pseudomonas aeruginosa | 8 | |

| 1e | Escherichia coli | 16 |

Table 2: Anticancer Activity Against Various Cell Lines

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds for Comparison

1-(4-Ethoxyphenyl)-3-(2-hydroxy-5-nitrophenyl)thiourea (1b) Substituents: 4-Ethoxyphenyl (N1), 2-hydroxy-5-nitrophenyl (N3).

1-(4-Methoxybenzyl)-3-(quinazolin-6-yl)thiourea (Compound 2 in ) Substituents: 4-Methoxybenzyl (N3), quinazolin-6-yl (N1).

1-Benzoyl-3-(4-hydroxyphenyl)thiourea (Compound I in )

- Substituents: Benzoyl (N1), 4-hydroxyphenyl (N3).

- Structural Impact: The benzoyl group increases lipophilicity, while the hydroxyl group enables strong intermolecular hydrogen bonds.

Electronic Effects

- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound provides slightly greater electron-donating effects compared to methoxy, altering charge distribution and hydrogen-bonding capacity .

- Benzyl vs.

Physicochemical Properties

Melting Points and Yields

- Trends : Methoxy/ethoxy-substituted compounds generally exhibit moderate melting points (160–200°C) due to balanced intermolecular forces. Yields vary widely (52–95%) depending on substituent reactivity and synthesis conditions .

Spectral Data and Structural Confirmation

NMR and IR Profiles

Crystallographic Analysis

Antimicrobial and Antitubercular Activity

- Halogenated Thiourea-Copper Complexes : MIC values of 2–8 µg/mL against M. tuberculosis were reported for derivatives with electron-withdrawing substituents (e.g., nitro, chloro) .

- NF-κB Inhibition: Quinazoline thiourea derivatives (e.g., ) showed potent activity, with IC₅₀ values in the nanomolar range, attributed to the planar quinazoline moiety enhancing target binding .

Anti-Inflammatory and Whitening Agents

- IL-6/STAT3 Pathway Inhibition : Derivatives with nitro and hydroxy groups exhibited anti-inflammatory activity by suppressing cytokine production .

Biological Activity

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. Thioureas are known for their roles in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer applications. This article explores the biological activity of this specific thiourea derivative, summarizing relevant research findings, case studies, and data tables.

Antimicrobial Activity

Thioureas have demonstrated significant antimicrobial properties against various pathogens. In a study evaluating a series of thiourea derivatives, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy was noted to increase lipophilicity, thereby enhancing membrane permeability and antimicrobial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 1 | 25 | Gram-positive cocci |

| 2 | 50 | Gram-negative rods |

| 3 | 12.5 | Antifungal |

Antiviral Activity

Research has shown that thiourea derivatives can exhibit antiviral properties, particularly against HIV-1 and other RNA viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes . In vitro studies indicated that certain derivatives could significantly reduce viral load in infected cell lines.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The compound was tested against several cancer cell lines, including liver carcinoma (HEPG2). The results indicated a dose-dependent reduction in cell viability, with IC values suggesting moderate to strong cytotoxic effects.

| Cell Line | IC (μM) | Reference Drug (Doxorubicin) |

|---|---|---|

| HEPG2 | 7.06 | 0.5 |

| MCF7 | 10.5 | 0.3 |

The biological activity of thioureas is often attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism : Compounds like this compound may inhibit bacterial topoisomerases, disrupting DNA replication and transcription .

- Antiviral Mechanism : Thioureas can interfere with viral entry or replication by targeting specific viral enzymes.

- Anticancer Mechanism : The cytotoxic effects are believed to stem from the induction of apoptosis in cancer cells through pathways involving oxidative stress and DNA damage.

Case Studies

A notable study evaluated the efficacy of several thiourea derivatives, including the target compound, against resistant strains of bacteria and cancer cells. The findings revealed that modifications to the thiourea scaffold could enhance biological activity significantly.

Example Study Findings:

- Study on Antimicrobial Resistance : A series of derivatives were tested against multi-drug resistant Staphylococcus aureus, with some compounds showing MIC values as low as 6.25 μg/mL.

- Cytotoxicity Evaluation : In a comparative study, the target compound exhibited an IC value lower than many existing chemotherapeutics, indicating potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.